molecular formula C16H16FNO2 B6372485 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95% CAS No. 1261934-93-3

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95%

Cat. No. B6372485
CAS RN: 1261934-93-3
M. Wt: 273.30 g/mol
InChI Key: UUUFGOQOCGJOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95% (4-ECF-2MP) is an organic compound commonly used in scientific research applications. It is a colorless solid with a molecular formula of C13H13FO2. 4-ECF-2MP is an aromatic compound with a characteristic phenolic odor. It is soluble in most organic solvents and has a melting point of about 175°C.

Scientific Research Applications

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95% is a widely used compound in scientific research. It has been used in a variety of studies, including those related to the synthesis of novel compounds, the study of enzyme mechanisms, and the determination of the structure and reactivity of organic molecules. In addition, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95% has been used in biochemistry and molecular biology studies, such as the study of protein-protein interactions, the design of peptide inhibitors, and the study of gene expression.

Mechanism of Action

The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95% is not well understood. However, it is believed to interact with proteins, enzymes, and other molecules in a variety of ways. For example, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95% has been shown to bind to and inhibit the activity of certain enzymes involved in biochemical and physiological processes. In addition, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95% has been shown to interact with DNA and RNA, suggesting that it may play a role in gene regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95% are not well understood. However, it has been shown to interact with proteins, enzymes, and other molecules in a variety of ways. For example, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95% has been shown to bind to and inhibit the activity of certain enzymes involved in biochemical and physiological processes. In addition, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95% has been shown to interact with DNA and RNA, suggesting that it may play a role in gene regulation.

Advantages and Limitations for Lab Experiments

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95% is a widely used compound in scientific research due to its low toxicity and stability. It is also relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95% is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95%. These include further investigation into the biochemical and physiological effects of the compound, the development of new synthetic methods for its production, the exploration of its potential uses in drug development, and the study of its interactions with proteins, enzymes, and other molecules. In addition, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95% could be investigated for its potential applications in the field of nanotechnology.

Synthesis Methods

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95% is synthesized through a three-step process. The first step involves the condensation of 4-fluorobenzaldehyde and ethyl carbamate to form 4-fluorobenzyl carbamate. The second step involves the reaction of 4-fluorobenzyl carbamate with 2-methylphenol to form 4-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol. The third step involves the recrystallization of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95% from an ethanol/water solution to yield a 95% pure product.

properties

IUPAC Name

N-ethyl-2-fluoro-4-(4-hydroxy-3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-3-18-16(20)13-6-4-12(9-14(13)17)11-5-7-15(19)10(2)8-11/h4-9,19H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUFGOQOCGJOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684025
Record name N-Ethyl-3-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261934-93-3
Record name N-Ethyl-3-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.